chemical structure and physical properties of 3-(4-Cyclohexylphenyl)-2-methylpropanal
chemical structure and physical properties of 3-(4-Cyclohexylphenyl)-2-methylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS No. 17580-94-8). This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. By synthesizing technical data with established scientific principles, this guide serves as a foundational resource for understanding and utilizing this complex aldehyde. While experimental data for this specific molecule is limited in publicly accessible literature, this guide extrapolates information from analogous compounds and theoretical principles to provide a robust framework for future research and application.
Introduction and Statement of Significance
3-(4-Cyclohexylphenyl)-2-methylpropanal is an aromatic aldehyde characterized by a unique combination of a cyclohexylphenyl moiety and a chiral propanal side chain. This structure imparts a blend of lipophilicity from the cyclohexyl and phenyl groups and reactivity from the aldehyde functional group, making it a molecule of interest in both the fragrance industry and medicinal chemistry.[1] In perfumery, related phenylpropanals are valued for their complex scent profiles.[2] In the realm of drug discovery, the cyclohexylphenyl scaffold is a recognized pharmacophore, and the aldehyde group serves as a versatile synthetic handle for the elaboration of more complex bioactive molecules.[1] This guide aims to consolidate the known information on 3-(4-Cyclohexylphenyl)-2-methylpropanal and provide expert insights into its chemical behavior and potential for further investigation.
Chemical Structure and Nomenclature
The structural identity of a molecule is fundamental to understanding its properties and reactivity. This section details the chemical structure and systematic naming of 3-(4-Cyclohexylphenyl)-2-methylpropanal.
IUPAC Name: 3-(4-cyclohexylphenyl)-2-methylpropanal[1]
Synonyms: 3-(4-Cyclohexylphenyl)-2-methyl-propanal, Benzenepropanal, 4-cyclohexyl-α-methyl-[2]
CAS Number: 17580-94-8[2]
Molecular Formula: C₁₆H₂₂O[2]
Molecular Weight: 230.34 g/mol [2]
The molecule consists of a propanal backbone with a methyl group at the α-position (carbon 2) and a 4-cyclohexylphenyl substituent at the β-position (carbon 3). The presence of a stereocenter at the α-carbon indicates that 3-(4-Cyclohexylphenyl)-2-methylpropanal exists as a pair of enantiomers, (R)- and (S)-3-(4-cyclohexylphenyl)-2-methylpropanal.
Caption: 2D Chemical Structure of 3-(4-Cyclohexylphenyl)-2-methylpropanal.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 230.34 g/mol | [2] |
| Boiling Point | ~335 °C (estimated) | [2] |
| Flash Point | ~157.57 °C (estimated) | [2] |
| Vapor Pressure | ~0.0001 hPa at 20°C (estimated) | [2] |
| LogP (XLogP3-AA) | 4.7 | [2] |
| pKa | ~7.64 (neutral) (estimated) | [2] |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water. |
The high estimated boiling point is consistent with the molecule's relatively large size and the presence of a polar aldehyde group. The high LogP value indicates a lipophilic character, suggesting good solubility in nonpolar solvents and potential for membrane permeability in biological systems.
Chemically, the aldehyde functional group is the most reactive site, susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol.[1] The aromatic ring can undergo electrophilic substitution, although the alkyl substituent may direct the position of substitution.
Synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal
While a specific, detailed experimental protocol for the synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal is not widely published, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions. Two common strategies for the synthesis of related 3-aryl-2-methylpropanals are the Aldol condensation and methods involving Friedel-Crafts reactions.
Proposed Synthetic Pathway via Friedel-Crafts Acylation and Homologation
A robust approach involves the Friedel-Crafts acylation of cyclohexylbenzene, followed by a series of transformations to build the propanal side chain.
Caption: Proposed synthetic workflow for 3-(4-Cyclohexylphenyl)-2-methylpropanal.
Conceptual Experimental Protocol
Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0 °C.
-
Add acetyl chloride dropwise, maintaining the temperature at 0 °C.
-
Add cyclohexylbenzene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-cyclohexylacetophenone.[3][4][5][6]
Step 2: Darzens Glycidic Ester Condensation
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of 4-cyclohexylacetophenone and ethyl chloroacetate dropwise at room temperature.
-
Stir the reaction mixture until the formation of the glycidic ester is complete.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry, and concentrate to obtain the crude glycidic ester.
Step 3: Saponification and Decarboxylation
-
Dissolve the crude glycidic ester in an alcoholic solution of sodium hydroxide.
-
Heat the mixture to reflux to effect saponification.
-
Acidify the reaction mixture to induce decarboxylation, which may be facilitated by gentle heating.
-
Extract the final product, 3-(4-Cyclohexylphenyl)-2-methylpropanal, with an organic solvent.
-
Purify the product by column chromatography or distillation under reduced pressure.
Justification of Experimental Choices: The Friedel-Crafts acylation is a classic and reliable method for introducing a ketone to an aromatic ring, and it avoids the polyalkylation issues often seen with Friedel-Crafts alkylation.[3][4][5][6] The Darzens condensation is a well-established method for converting ketones to aldehydes with an additional carbon atom, proceeding through a glycidic ester intermediate. This multi-step synthesis offers good control over the final product structure.
Spectroscopic Characterization
5.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic proton (-CHO) | 9.5 - 9.7 | Doublet |
| Aromatic protons (phenyl ring) | 7.0 - 7.3 | Multiplets |
| Methine proton (-CH-CHO) | 2.5 - 2.8 | Multiplet |
| Methylene protons (-CH₂-Ar) | 2.6 - 2.9 | Multiplet |
| Cyclohexyl protons | 1.2 - 1.9 | Multiplets |
| Methyl protons (-CH₃) | 1.0 - 1.2 | Doublet |
5.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of distinct carbon environments.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Aldehydic carbonyl (C=O) | 200 - 205 |
| Aromatic carbons | 125 - 150 |
| Methine carbon (-CH-CHO) | 45 - 55 |
| Methylene carbon (-CH₂-Ar) | 35 - 45 |
| Cyclohexyl carbons | 25 - 45 |
| Methyl carbon (-CH₃) | 10 - 15 |
5.3. Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the presence of the aldehyde functional group.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O stretch (aldehyde) | 1720 - 1740 (strong) |
| C-H stretch (aldehyde) | 2720 and 2820 (two weak bands) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C=C stretch (aromatic) | 1450 - 1600 |
5.4. Mass Spectrometry
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak (M⁺) would be expected at m/z = 230. Key fragmentation would likely involve cleavage alpha to the carbonyl group and loss of the cyclohexyl or phenyl moieties.[7][8]
Applications
The unique structure of 3-(4-Cyclohexylphenyl)-2-methylpropanal suggests its utility in several fields, primarily in the fragrance industry and as a building block in medicinal chemistry.
6.1. Fragrance and Perfumery
Aromatic aldehydes are a well-established class of fragrance ingredients.[9] The combination of the floral and green notes often associated with phenylpropanals and the potential for complex woody or musky notes from the cyclohexylphenyl group makes this compound a promising candidate for use in fine fragrances and consumer products.[2]
6.2. Medicinal Chemistry and Drug Development
The aldehyde functionality is a versatile precursor for the synthesis of a wide range of other functional groups, making 3-(4-Cyclohexylphenyl)-2-methylpropanal a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1] The cyclohexylphenyl moiety is present in a number of biologically active compounds, and its incorporation can modulate properties such as receptor binding affinity and pharmacokinetic profiles. There is potential for this scaffold to be explored for anti-inflammatory and anticancer properties.[1]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-(4-Cyclohexylphenyl)-2-methylpropanal. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic aldehydes should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][10][11]
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9][10][11]
-
Skin: Wash off with soap and water. Remove contaminated clothing.[9][10][11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[11]
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
Aromatic aldehydes can be skin and eye irritants and may cause sensitization.[9] It is crucial to consult a comprehensive SDS for this specific compound once it becomes available and to perform a thorough risk assessment before use.
Conclusion and Future Directions
3-(4-Cyclohexylphenyl)-2-methylpropanal is a molecule with significant potential, bridging the gap between fragrance chemistry and medicinal research. This technical guide has provided a detailed overview of its structure, properties, and potential applications based on available data and established chemical principles.
A significant opportunity exists for further research to fill the current knowledge gaps. Key areas for future investigation include:
-
Experimental Verification of Physical Properties: Precise measurement of boiling point, melting point, solubility, and other physical constants.
-
Comprehensive Spectroscopic Analysis: Acquisition and full assignment of ¹H NMR, ¹³C NMR, IR, and mass spectra to provide a definitive analytical profile.
-
Optimization of Synthetic Routes: Development and validation of a high-yield, scalable synthesis protocol.
-
Evaluation of Biological Activity: In-depth screening for potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The insights provided in this guide are intended to serve as a catalyst for such investigations, paving the way for the novel application of 3-(4-Cyclohexylphenyl)-2-methylpropanal in both academic and industrial settings.
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